- A Self-Assembled Cage with Endohedral Acid Groups both Catalyzes Substitution Reactions and Controls Their Molecularity, Chemistry - A European Journal, 2019, 25(43), 10232-10238
Cas no 968-39-8 ((Ethoxydiphenylmethyl)benzene)
(Ethoxydiphenylmethyl)benzene structure
Product Name:(Ethoxydiphenylmethyl)benzene
كاس عدد:968-39-8
وسط:C21H20O
ميغاواط:288.382905960083
CID:1002061
Update Time:2023-11-22
(Ethoxydiphenylmethyl)benzene الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1,1'',1''''-(ethoxymethanetriyl)tribenzene
- (Ethoxydiphenylmethyl)benzene
- [ethoxy(diphenyl)methyl]benzene
- ETHYLTRITYLETHER
- 1,1′,1′′-(Ethoxymethylidyne)tris[benzene] (ACI)
- Ether, ethyl trityl (6CI, 7CI, 8CI)
- (Ethoxy-diphenylmethyl)benzene
- Ethoxytriphenylmethane
- Ethyl triphenylmethyl ether
- Ethyl trityl ether
- NSC 163320
- Trityl ethyl ether
-
- نواة داخلي: 1S/C21H20O/c1-2-22-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3
- مفتاح Inchi: HEXJOZGCQASJOM-UHFFFAOYSA-N
- ابتسامات: O(C(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)CC
(Ethoxydiphenylmethyl)benzene الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| TRC | E892990-500mg |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 500mg |
$75.00 | 2023-05-18 | ||
| TRC | E892990-1g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 1g |
$ 105.00 | 2022-06-05 | ||
| TRC | E892990-5g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 5g |
$557.00 | 2023-05-18 | ||
| TRC | E892990-10g |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 10g |
$ 800.00 | 2023-09-07 | ||
| TRC | E892990-1000mg |
(Ethoxydiphenylmethyl)benzene |
968-39-8 | 1g |
$133.00 | 2023-05-18 |
(Ethoxydiphenylmethyl)benzene طريقة الإنتاج
طريقة الإنتاج 1
طريقة الإنتاج 2
طريقة الإنتاج 3
رد فعل الشرط
المراجع
- Single-electron-transfer-initiated thermal reactions of arylmethyl halides. Part 15. The reaction of triphenylmethyl bromide with potassium O-ethyl dithiocarbonate (Potassium xanthate) in benzene and cumene. A note of caution on the application of the radical trap dicyclohexylphosphine as a probe for electron-transfer-initiated reactions of triphenylmethyl halides, Journal of the Chemical Society, 1990, (1990), 2009-15
طريقة الإنتاج 4
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol , Dichloromethane ; 1 h, rt
المراجع
- Trityl Isocyanide as a Mechanistic Probe in Multicomponent Chemistry: Walking the Line between Ugi- and Strecker-type Reactions, Chemistry - A European Journal, 2016, 22(23), 7837-7842
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: 1,2-Dichloroethane
المراجع
- Regioselective N- or O-tritylation of 2(1H)-pyridone - (triphenylmethyl)pyridones as tritylation agents, Chemische Berichte, 1983, 116(9), 3011-26
طريقة الإنتاج 6
رد فعل الشرط
1.1 Catalysts: Trimethylsilyl triflate
المراجع
- Trimethysilyl triflate in organic synthesis. Part 11, Tetrahedron, 1981, 37(23), 3899-910
طريقة الإنتاج 7
رد فعل الشرط
المراجع
- Novel synthesis of some mixed arylmethylalkyl ethers, Canadian Journal of Chemistry, 1966, 44(19), 2337-9
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Oxygen Solvents: tert-Butylbenzene
1.2 Reagents: Sodium ethoxide
1.2 Reagents: Sodium ethoxide
المراجع
- Single electron transfer initiated thermal reactions of arylmethyl halides. Part 14. The reaction of triphenylmethyl halides with tributylphosphine and tributylamine in apolar solvents, Journal of the Chemical Society, 1989, (1989), 1513-20
طريقة الإنتاج 9
طريقة الإنتاج 10
طريقة الإنتاج 11
رد فعل الشرط
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Ethanol ; rt; rt → 78 °C; 30 min, 78 °C
المراجع
- Microwave assisted transformation of compounds capable of internal reorientation, Proceedings of the International Electronic Conference on Synthetic Organic Chemistry, 2007, (2007),
طريقة الإنتاج 12
رد فعل الشرط
1.1 Solvents: Ethanol ; 4 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
المراجع
- Tetrazoles: XLIV. Synthesis and chemical properties of 5-substituted 2-triphenylmethyltetrazoles, Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(9), 1360-1369
طريقة الإنتاج 13
طريقة الإنتاج 14
طريقة الإنتاج 15
طريقة الإنتاج 16
رد فعل الشرط
1.1 Catalysts: Trimethylsilyl triflate
المراجع
- Trialkylsilyl triflates in organic synthesis. Part 10. A facile procedure for O-tritylation, Tetrahedron Letters, 1981, 22(22), 2107-8
طريقة الإنتاج 17
رد فعل الشرط
المراجع
- Triaryl methane derivatives as antiproliferative agents, Bioorganic & Medicinal Chemistry Letters, 2004, 14(2), 347-350
طريقة الإنتاج 18
طريقة الإنتاج 19
رد فعل الشرط
المراجع
- A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides, and acids, Tetrahedron, 1979, 35(18), 2169-73
طريقة الإنتاج 20
رد فعل الشرط
المراجع
- Interaction of tetraalkoxysilanes with stable carbonium ions, Izvestiya Akademii Nauk SSSR, 1972, (1972), 678-80
(Ethoxydiphenylmethyl)benzene Raw materials
- (chlorodiphenylmethyl)benzene
- Triphenyl methanol
- Silane, trimethyl(triphenylmethoxy)-
- 5-Phenyl-2-trityltetrazole
- N,1-diphenylmethanimine
- Carbonodithioic acid, O-ethyl S-(triphenylmethyl) ester
- Benzene,1,1',1''-(isocyanomethylidyne)tris-
- Methyl Triphenylmethyl Ether
- 4(1H)-Pyridinone, 1-(triphenylmethyl)-
(Ethoxydiphenylmethyl)benzene Preparation Products
(Ethoxydiphenylmethyl)benzene الوثائق ذات الصلة
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
968-39-8 ((Ethoxydiphenylmethyl)benzene) منتجات ذات صلة
- 596-31-6(Methyl Triphenylmethyl Ether)
- 574-42-5((Bis(diphenylmethyl)ether))
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
الموردين الموصى بهم
Tiancheng Chemical (Jiangsu) Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Yunnanjiuzhen
عضو ذهبي
مورد الصين
كميّة كبيرة
钜澜化工科技(青岛)有限公司
عضو ذهبي
مورد الصين
كميّة كبيرة
Shandong Jing Kun Chemical Co.,Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
مورد الصين
كميّة كبيرة